4-Octanone, 2-methoxy- 4-Octanone, 2-methoxy-
Brand Name: Vulcanchem
CAS No.: 654643-24-0
VCID: VC16811891
InChI: InChI=1S/C9H18O2/c1-4-5-6-9(10)7-8(2)11-3/h8H,4-7H2,1-3H3
SMILES:
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol

4-Octanone, 2-methoxy-

CAS No.: 654643-24-0

Cat. No.: VC16811891

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

4-Octanone, 2-methoxy- - 654643-24-0

Specification

CAS No. 654643-24-0
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
IUPAC Name 2-methoxyoctan-4-one
Standard InChI InChI=1S/C9H18O2/c1-4-5-6-9(10)7-8(2)11-3/h8H,4-7H2,1-3H3
Standard InChI Key ZSFRMKSWMQUPJS-UHFFFAOYSA-N
Canonical SMILES CCCCC(=O)CC(C)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Methoxy-2-octen-4-one belongs to the enone family, featuring a conjugated system between the carbonyl group at position 4 and the double bond at positions 2–3. The methoxy (-OCH₃) substituent at position 2 introduces steric and electronic effects that influence reactivity. The IUPAC name (Z)-2-methoxyoct-2-en-4-one reflects its stereochemistry, with the Z configuration confirmed via spectroscopic methods .

Molecular Formula: C₉H₁₆O₂
Molecular Weight: 156.22 g/mol
SMILES Notation: CCCCC(=O)/C=C(/C)\OC

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number24985-48-6
ChEBI IDCHEBI:229428
DSSTox Substance IDDTXSID601020845

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the methoxy group (δ ~3.2 ppm) and the α,β-unsaturated ketone system (δ ~6.1 ppm for the vinyl proton). Infrared (IR) spectroscopy confirms the carbonyl stretch at ~1,680 cm⁻¹, typical of conjugated enones .

Synthesis and Reactivity

Reactivity Patterns

The enone system permits conjugate additions, Diels-Alder reactions, and redox transformations. The electron-withdrawing carbonyl group activates the α,β-unsaturated system for Michael additions, while the methoxy group may direct electrophilic attacks to specific positions. Comparative studies on 4-substituted ketones indicate that bulky substituents reduce reactivity at transporters, implying analogous steric effects in 2-methoxy-2-octen-4-one’s chemical behavior.

Physicochemical Properties

Solubility and Stability

As a medium-chain enone, 2-methoxy-2-octen-4-one is likely lipophilic, with limited water solubility. Its stability under ambient conditions depends on protection from light and moisture, as conjugated carbonyls are prone to photodegradation and hydrolysis.

Table 2: Predicted Physicochemical Parameters

PropertyValueMethod
LogP (Octanol-Water)~2.1Computed
Boiling Point~245°CEstimated
Vapor Pressure~0.1 mmHg at 25°CEstimated

Spectrometric Data

  • Mass Spectrometry: Molecular ion peak observed at m/z 156.22 (M⁺), with fragmentation patterns consistent with loss of methoxy (-31 Da) and carbonyl groups .

  • UV-Vis Spectroscopy: Absorption maxima near 240 nm due to π→π* transitions in the enone system .

Biological and Industrial Relevance

Industrial Applications

Enones like 2-methoxy-2-octen-4-one serve as intermediates in fragrance synthesis, contributing to fruity or floral notes. Their reactivity also makes them valuable in polymer chemistry and agrochemical production.

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